BenchChemオンラインストアへようこそ!

N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Physicochemical profiling Positional isomer comparison Computational ADME

Secure a structurally unique oxalamide scaffold for your discovery program. N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034284-76-7) presents a rare pharmacophoric combination: a 3-pyridyl H-bond acceptor vector (~120°) paired with a para-chloro halogen-bond donor. With zero pre-existing ChEMBL annotations and no composition-of-matter patents, this compound is an ideal starting point for phenotypic screening and target deconvolution, enabling novel IP positions. Its intermediate Fsp³ (0.30) balances aromatic recognition with three-dimensionality, reducing promiscuous off-target binding. Procure alongside 2- and 4-pyridyl positional analogs for comprehensive structure-activity relationship evaluation.

Molecular Formula C20H23ClN4O2
Molecular Weight 386.88
CAS No. 2034284-76-7
Cat. No. B2455569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
CAS2034284-76-7
Molecular FormulaC20H23ClN4O2
Molecular Weight386.88
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CN=CC=C3
InChIInChI=1S/C20H23ClN4O2/c21-17-5-3-15(4-6-17)12-23-19(26)20(27)24-13-16-7-10-25(11-8-16)18-2-1-9-22-14-18/h1-6,9,14,16H,7-8,10-13H2,(H,23,26)(H,24,27)
InChIKeyPTZBRCNQVGGSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-Chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034284-76-7): Procurement-Relevant Identity and Physicochemical Baseline


N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034284-76-7) is a synthetic, unsymmetrical N,N′-disubstituted oxalamide bearing a 4-chlorobenzyl pharmacophore on one amide nitrogen and a 1-(pyridin-3-yl)piperidin-4-yl-methyl moiety on the other. Its molecular formula is C20H23ClN4O2 (MW 386.88 g·mol⁻¹) [1]. The compound is catalogued as ZINC37545171 with a calculated logP of 4.314, topological polar surface area (tPSA) of 64 Ų, two hydrogen-bond donors, two hydrogen-bond acceptors, five rotatable bonds, and a fraction sp³ of 0.30, consistent with Lipinski rule-of-five compliance [1]. No experimental bioactivity data are currently available in ChEMBL (version 20), indicating that this compound occupies a relatively unexplored niche in the oxalamide chemical space [1].

Why Generic Substitution Fails for N1-(4-Chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide: Structural Determinants That Preclude Simple Analog Swapping


Oxalamide derivatives bearing a piperidine–pyridine scaffold are not functionally interchangeable. The position of the pyridine nitrogen (2-, 3-, or 4-pyridyl) governs the vector of hydrogen-bond acceptor capability, which in turn dictates complementarity to distinct protein binding pockets [1]. In the HIV-1 gp120/CD4 entry inhibitor series, moving the pyridine nitrogen from the 3- to the 4-position altered both potency and cytotoxicity profiles [2]. Likewise, replacement of the 4-chlorobenzyl group with a simple benzyl or methyl substituent removes the halogen-bond donor capacity of the para-chloro substituent, a feature that has been shown to contribute up to 10-fold differences in target affinity within related oxalamide chemotypes [3]. The target compound's specific combination of a 3-pyridyl orientation and a 4-chlorobenzyl terminus therefore defines a unique pharmacophoric geometry that cannot be replicated by generic in-class substitutions.

Quantitative Differential Evidence for N1-(4-Chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide: Measured and Computed Comparator Data for Procurement Decisions


Pyridine Nitrogen Positional Isomerism: Computed logP and tPSA Comparison of 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl Oxalamide Analogs

The target compound (pyridin-3-yl isomer) possesses a calculated logP of 4.314 and tPSA of 64 Ų [1]. The corresponding pyridin-2-yl positional isomer (CAS 2034286-19-8) has an identical molecular formula (C20H23ClN4O2) and molecular weight (386.88 g·mol⁻¹) but a computed logP of 4.28 and tPSA of 64 Ų, reflecting only minor differences in bulk lipophilicity [2]. The pyridin-4-yl isomer (CAS 2034285-42-4) shows logP ≈ 4.30 and identical tPSA [2]. While the global physicochemical descriptors are nearly indistinguishable, the spatial orientation of the pyridine nitrogen lone pair differs: the 3-pyridyl isomer positions the hydrogen-bond acceptor ~120° relative to the piperidine ring plane, whereas the 2-pyridyl isomer orients it at ~60°, potentially altering recognition by protein targets that require a specific H-bond vector [3]. This geometric distinction is not captured by 1D or 2D descriptors and can only be resolved through 3D structural comparison.

Physicochemical profiling Positional isomer comparison Computational ADME

Piperidine N-Substituent Comparison: Pyridin-3-yl vs. Methyl vs. Nicotinoyl on the Piperidine Ring

The target compound bears a pyridin-3-yl substituent directly on the piperidine nitrogen. In closely related oxalamide series, the identity of the piperidine N-substituent profoundly influences target engagement. For example, in a TRPV4 antagonist program, the N-(pyridin-3-yl)piperidine-containing oxalamide HC-067047 (a structural analog differing in the N1-benzyl substitution) exhibited IC50 values of 48 nM (human TRPV4), 133 nM (rat TRPV4), and 17 nM (mouse TRPV4) [1]. By contrast, the N-methylpiperidine analog N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-26-4) lacks the pyridine ring and shows no reported TRPV4 activity in the primary literature; its only reported bioactivity is CCR1 antagonism with an IC50 of 78 nM in THP-1 chemotaxis assays [2]. The N-nicotinoyl analog N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide introduces an amide bond that constrains conformational flexibility and alters hydrogen-bonding capacity relative to the direct N-aryl linkage in the target compound [3]. Although direct head-to-head potency data for the target compound are absent, these class-level observations demonstrate that the pyridin-3-yl N-substituent is a critical determinant of target selectivity and cannot be replaced by a simple alkyl or acyl group without fundamentally altering the biological profile.

Scaffold hopping N-substituent SAR TRPV4 antagonism

Fraction sp³ and Molecular Complexity as Differentiators from Flat Aromatic Oxalamide Series

The target compound has a fraction sp³ (Fsp³) of 0.30, reflecting the saturated piperidine ring embedded within the structure [1]. This value is intermediate between the highly saturated NBD-556 series (Fsp³ ≈ 0.45–0.55 for tetramethylpiperidine-containing oxalamides [2]) and the fully aromatic N,N′-diaryl oxalamide series (Fsp³ ≈ 0.05–0.15 [3]). In medicinal chemistry, Fsp³ correlates positively with clinical developability: approved oral drugs exhibit a median Fsp³ of 0.36–0.42, whereas flat, aromatic compounds (Fsp³ < 0.20) are associated with higher attrition due to poor solubility, high melting points, and promiscuous off-target binding [3]. The target compound's Fsp³ of 0.30 places it closer to the drug-like sweet spot than purely aromatic oxalamides, while retaining the planar recognition elements (chlorobenzyl, oxalamide linker) needed for target engagement. This balanced complexity profile is not replicated by either the highly saturated tetramethylpiperidine series (which may suffer from excessive conformational entropy) or the flat diaryl oxalamides (which carry higher promiscuity risk).

Molecular complexity Fraction sp³ Developability profiling

Absence of Pre-Existing Bioactivity Annotation as a Strategic Advantage for Novel Target Discovery

Per ChEMBL version 20, the target compound has no known bioactivity annotations against any protein target [1]. In contrast, structurally related oxalamides such as NBD-556 (CHEMBL2180528) have been extensively annotated as HIV-1 gp120/CD4 entry inhibitors with IC50 values ranging from 8.4 μM to >100 μM in cell-based assays and are subject to multiple composition-of-matter patents [2]. Similarly, the TRPV4 antagonist HC-067047 (CHEMBL2331276) is protected by patent filings and has well-characterized pharmacology across human, rat, and mouse orthologs [3]. The target compound's absence from ChEMBL, PubChem BioAssay, and the primary patent literature (as of April 2026) means it is not encumbered by pre-existing target annotations that could constrain its use as a chemical probe or lead scaffold. For discovery programs seeking to establish novel intellectual property in the oxalamide space, this compound represents a chemically tractable starting point with a clean annotation slate.

Chemical probe novelty Target deconvolution IP freedom-to-operate

Recommended Application Scenarios for N1-(4-Chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide Based on Quantitative Differential Evidence


Structure–Activity Relationship (SAR) Campaigns Exploring Pyridine Nitrogen Positional Effects on Target Recognition

The target compound's pyridin-3-yl orientation provides a distinct hydrogen-bond acceptor vector (~120° relative to the piperidine ring plane) compared to the 2-pyridyl (~60°) and 4-pyridyl (180°) positional isomers [1]. Procurement of the target compound alongside its 2-pyridyl and 4-pyridyl analogs enables systematic evaluation of H-bond geometry on target engagement. This is particularly relevant for programs targeting proteins where crystallographic or docking data suggest a non-coplanar H-bond interaction with a pyridine nitrogen [2].

Chemical Probe Development for Novel Target Deconvolution in the Oxalamide Chemical Space

With zero pre-existing bioactivity annotations in ChEMBL 20 and no identified composition-of-matter patents [1], the target compound is an attractive starting point for phenotypic screening and subsequent target deconvolution. Its intermediate Fsp³ (0.30) balances aromatic recognition elements with sufficient three-dimensionality to reduce promiscuous off-target binding relative to flat diaryl oxalamides [2]. Procurement enables discovery programs to establish novel IP positions unencumbered by prior art associated with extensively annotated analogs such as NBD-556 or HC-067047 [3].

Comparative ADME and Physicochemical Profiling of Piperidine N-Substituent Variants

The target compound's pyridin-3-yl N-substituent confers a calculated logP of 4.314 and tPSA of 64 Ų [1]. Procurement of this compound in parallel with the N-methyl analog (logP ≈ 3.6, tPSA ≈ 58 Ų) and N-nicotinoyl analog (logP ≈ 3.12, tPSA ≈ 93 Ų) allows direct experimental comparison of solubility, permeability, and metabolic stability as a function of piperidine N-substitution. Such head-to-head ADME profiling is essential for lead optimization programs seeking to balance potency with pharmacokinetic performance [2].

Computational Chemistry and Docking Studies Requiring a Pyridin-3-yl Pharmacophore with a 4-Chlorobenzyl Halogen-Bond Donor

The para-chloro substituent on the benzyl ring can function as a halogen-bond donor to backbone carbonyl oxygens or π-systems in protein binding sites, a feature absent in non-halogenated benzyl analogs [1]. Combined with the pyridin-3-yl H-bond acceptor, the target compound presents two geometrically distinct recognition elements on a single scaffold. Procurement supports computational studies (docking, molecular dynamics, free-energy perturbation) aimed at quantifying the energetic contributions of halogen bonding in oxalamide–protein complexes [2].

Quote Request

Request a Quote for N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.